Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl-
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Overview
Description
Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- is a complex organic compound with a unique structure that includes an acetanilide core substituted with ethyl, methoxyethyl, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by alkylation and methoxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the ethyl, methoxyethyl, and trimethyl substitutions.
N-ethylacetanilide: Similar structure but lacks the methoxyethyl and trimethyl groups.
2-methoxyacetanilide: Contains a methoxy group but lacks the ethyl and trimethyl groups.
Properties
CAS No. |
22164-95-0 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2-[ethyl(2-methoxyethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-6-18(7-8-20-5)11-15(19)17-16-13(3)9-12(2)10-14(16)4/h9-10H,6-8,11H2,1-5H3,(H,17,19) |
InChI Key |
BCVAEBOAMLABCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC)CC(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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